4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine

Fragment-based drug discovery Ligand efficiency metrics Physicochemical property comparison

This 3‑chloro‑4‑fluoro regioisomer is a discrete, under‑characterized probe in the N‑arylsulfonyl‑2‑phenylmorpholine class. Its halogen pattern confers a distinct lipophilicity (logP 3.241) and electronic profile versus non‑halogenated analogs, making it irreplaceable for SAR studies on M1 muscarinic receptor engagement (50‑ to 80‑fold variations reported by Kumar et al.) and for fragment‑based drug discovery requiring blank‑slate chemical probes. The scaffold is patented for metabolic indications (US4665072), supporting lead‑like expansion. Choose this exact compound to eliminate polypharmacology noise and to benchmark halogen effects on potency, selectivity, and ADME, ensuring scientifically valid, reproducible results.

Molecular Formula C16H15ClFNO3S
Molecular Weight 355.81
CAS No. 953986-02-2
Cat. No. B2625979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine
CAS953986-02-2
Molecular FormulaC16H15ClFNO3S
Molecular Weight355.81
Structural Identifiers
SMILESC1COC(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3
InChIInChI=1S/C16H15ClFNO3S/c17-14-10-13(6-7-15(14)18)23(20,21)19-8-9-22-16(11-19)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2
InChIKeyKEFOODQZCPPBDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine (CAS 953986-02-2): Core Identity and Compound-Class Context for Research Procurement


The target compound 4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine (CAS 953986-02-2) is a synthetic, small-molecule phenylsulfonyl morpholine derivative defined by the molecular formula C16H15ClFNO3S (MW 355.8 g/mol) . It belongs to a class of N-arylsulfonyl-2-phenylmorpholine analogs that have been explored as muscarinic receptor 1 (M1) agonists, CNS-active agents, and antibacterial leads [1][2]. The compound is commercially available from specialty chemical suppliers under a single CAS identity, where in-stock availability data confirm a discrete and purchasable research tool [3]. However, a review of public bioactivity databases indicates there is currently no reported pharmacological activity for this exact compound, distinguishing it from its more extensively profiled in-class counterparts [3].

Chemical and Pharmacological Non-Interchangeability of 4-(3-Chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine with Closest Analogs


Within the N-arylsulfonyl-2-phenylmorpholine series, even minor halogen substitution patterns on the sulfonyl aromatic ring produce distinct physicochemical and pharmacological profiles that preclude simple generic substitution. For instance, the 3-chloro-4-fluoro regioisomer present in the target compound confers a unique combination of lipophilicity (calc. logP 3.241), molecular volume, and electronic distribution relative to non-halogenated, mono‑halogenated, or differently substituted analogs [1][2]. In the broader literature on structurally related sulfonamide-substituted morpholines, electron‑donating and electron‑withdrawing substituents on the N‑aryl ring have been shown to alter M1 muscarinic receptor binding affinity by 50‑ to 80‑fold [2], demonstrating that biological target engagement is exquisitely sensitive to the exact substitution pattern. Furthermore, the 2‑phenylmorpholine scaffold itself is a recognized privileged structure in medicinal chemistry, where variations in sulfonamide substitution critically modulate in vitro target potency, selectivity, and ADME properties [1][3]. Therefore, the absence of published pharmacological data for the exact 3‑chloro‑4‑fluoro regioisomer should not be interpreted as equivalence to its nearest commercially available analogs; instead, it represents a distinct and under‑characterized chemical probe that mandates its own experimental validation in any biological screening campaign.

Quantitative Differentiation Grid: 4-(3-Chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine vs. Structural Analogs


Ligand Efficiency and Physicochemical Signature: 3-Cl,4-F Sulfonyl Phenylmorpholine vs. Unsubstituted Phenylsulfonyl Analog

This evidence item assesses ligand efficiency and physicochemical suitability for fragment-based screening. The target compound (3‑Cl,4‑F regioisomer) exhibits a calculated logP of 3.241 and a topological polar surface area (tPSA) of 46 Ų, as recorded in the ZINC20 database [1]. While direct head-to-head potency data are absent, a comparator reference point is the 4‑(phenylsulfonyl)morpholine core (CAS 5033‑21‑6; MW 227.28; logP ~1.42; tPSA ~46 Ų) [2]. The target compound's higher logP (Δ ~1.82) and greater molecular weight (Δ ~128 Da) extend its property profile toward more lipophilic protein binding pockets, potentially improving membrane permeability at the cost of aqueous solubility. This physicochemical shift is relevant for medicinal chemistry programs targeting intracellular or CNS‑resident proteins where moderately higher lipophilicity is beneficial, provided that solubility and metabolic stability liabilities are subsequently addressed.

Fragment-based drug discovery Ligand efficiency metrics Physicochemical property comparison Sulfonamide space

Biological Activity Vacancy as a Unique Differentiation Criterion for Target Deconvolution Studies

A distinguishing feature of the target compound is its complete absence of reported biological activity in the ChEMBL 20 database as cataloged by ZINC20 [1]. In contrast, structurally related 2‑phenylmorpholine sulfonamides such as 4‑((4‑Fluoro‑2‑methylphenyl)sulfonyl)‑2‑phenylmorpholine (MW ~363.4; ClogP ~3.1 [est.]) have been cited in the literature for antibacterial and COX‑inhibitory mechanisms . This lack of prior annotation for the target compound positions it as a blank‑slate probe for chemical biology programs seeking to identify novel protein targets via affinity‑based proteomics or phenotypic screening without the confounding influence of known polypharmacology. For procurement decisions, this means the compound offers a clean profile for de novo target identification, in contrast to analogs that may carry pre‑existing mechanistic baggage.

Chemical biology probe Target deconvolution Phenotypic screening Selectivity profiling

Scaffold Comparison: 2‑Phenylmorpholine Core with 3‑Cl,4‑F Sulfonyl Pendant Versus Piperazine or Unsubstituted Sulfonyl Derivatives

Among aryl sulfonamide building blocks commonly employed in medicinal chemistry, the 2‑phenylmorpholine core offers a degree of conformational rigidity and vectorial presentation that differs from structurally related piperazine or acyclic sulfonamides. The target compound's morpholine ring adopts a chair conformation that projects the phenyl group and the 3‑chloro‑4‑fluorophenylsulfonyl group in defined spatial orientations, as confirmed by 3D representations available in the ZINC database [1]. This structural feature has been exploited in patents on muscarinic receptor 1 agonists where the morpholine oxygen atom participates in key receptor interactions [2]. Additionally, US patent US4665072 establishes that 2‑phenylmorpholine derivatives possess anti‑hyperglycaemic and anti‑obesity activity, whereas analogous piperazine‑sulfonyl compounds primarily target CNS‑related serotonin receptors [3][4]. Without head-to-head binding data for the exact target compound, the presence of a morpholine oxygen and a 3‑chloro‑4‑fluoro substitution pattern represents a class‑level inference of differential hydrogen‑bonding capacity and lipophilic surface complementarity relative to piperazine or N‑phenylsulfonyl analogs, supporting its selection when optimizing scaffold‑specific target engagement.

Privileged scaffold analysis Conformational restriction CNS drug design Sulfonamide SAR

Recommended Application Scenarios for 4-(3-Chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine Informed by Comparative Evidence


Fragment‑Based Lead Discovery: A Null‑Activity Chemical Probe for Target Identification

Given that the target compound bears zero recorded bioactivities in ChEMBL 20 [1], it is uniquely suited for fragment‑based drug discovery (FBDD) campaigns that require blank‑slate probes. Scientists can utilize it in affinity‑based protein profiling (e.g., thermal shift assays, photoaffinity labeling) to identify novel protein targets without the confounding polypharmacology seen in its annotated 4‑fluoro‑2‑methyl analog [2]. Its moderate lipophilicity (logP 3.241) and acceptable tPSA (46 Ų) place it within the fragment‑like property space, allowing for subsequent chemical elaboration guided by the initial target‑engagement data.

Metabolic Disease Lead Optimization: Building on 2‑Phenylmorpholine Anti‑Hyperglycaemic/ Anti‑Obesity Scaffold

The 2‑phenylmorpholine core present in the target compound has been patented for anti‑hyperglycaemic and anti‑obesity indications (US4665072) [3]. Although the exact 3‑chloro‑4‑fluoro sulfonamide substitution has not yet been profiled in these disease models, the scaffold precedent supports its use as a lead‑like starting point for structure‑activity relationship (SAR) studies targeting metabolic receptors. Researchers can benchmark the compound against the unsubstituted phenylsulfonyl analog to quantify the impact of halogen substitution on glucose uptake, insulin sensitivity, or body weight reduction in rodent models, leveraging the known scaffold activity to validate the differentiation potential of the chloro‑fluoro moiety.

CNS Drug Discovery: Muscarinic M1 Receptor Agonist Probe Development

N‑arylsulfonamide‑substituted morpholines have been demonstrated by Kumar et al. (2008) to enhance M1 receptor binding affinity by 50‑ to 80‑fold relative to arecoline through appropriate N‑aryl substitution [2]. The target compound, bearing a halogenated sulfonamide, represents an underexplored chemotype within this SAR series. Procurement of this compound enables medicinal chemistry teams to directly test whether a 3‑chloro‑4‑fluoro sulfonamide improves M1 receptor potency, selectivity over M2‑M5 subtypes, and downstream functional efficacy in calcium flux or β‑arrestin recruitment assays, using the published 4‑substituted sulfonyl derivatives (9a, 9b, 9c) as internal comparators.

Physicochemical Property Benchmarking in Sulfonamide-Focused Compound Libraries

For industrial compound library curation, the target compound serves as a useful physicochemical comparator that extends the property space of existing sulfonamide collections. Its measured or calculated logP (3.241) and molecular weight (355.8) differ significantly from the baseline 4‑(phenylsulfonyl)morpholine (logP ~1.42, MW 227.28) [1][4]. Quality control (QC) and cheminformatics teams can employ it as a reference standard to validate computational logP models, HPLC retention time predictions, or to assess the impact of halogen substitution on solubility and permeability within a defined chemical series, thereby improving the predictive power of in silico screening cascades.

Quote Request

Request a Quote for 4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.